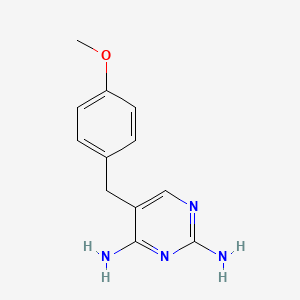

2,4-Diamino-5-(4-methoxybenzyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[(4-methoxyphenyl)methyl]pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-17-10-4-2-8(3-5-10)6-9-7-15-12(14)16-11(9)13/h2-5,7H,6H2,1H3,(H4,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGUVTBVYOGUFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CN=C(N=C2N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174151 |

Source

|

| Record name | 2,4-Pyrimidinediamine, 5-((4-methoxyphenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20285-70-5 |

Source

|

| Record name | 5-[(4-Methoxyphenyl)methyl]-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20285-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pyrimidinediamine, 5-((4-methoxyphenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020285705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pyrimidinediamine, 5-((4-methoxyphenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Evaluation of 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine (Trimethoprim)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the in vitro evaluation of 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine, known commonly as Trimethoprim. As a selective inhibitor of bacterial dihydrofolate reductase, Trimethoprim represents a critical tool in antimicrobial therapy, often used in synergy with sulfonamides. This guide moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to its assessment. We will delve into the core methodologies for determining antimicrobial susceptibility, quantifying enzymatic inhibition, evaluating synergistic interactions, and assessing bacterial resistance. Each section is grounded in established scientific principles and provides detailed, field-proven protocols to empower researchers in their drug development and surveillance efforts.

Foundational Principles: Mechanism of Action

Understanding the mechanism of action is paramount to designing meaningful in vitro experiments. Trimethoprim exerts its antimicrobial effect by targeting the folate biosynthesis pathway, which is crucial for the synthesis of nucleotides and, consequently, for DNA replication and cell division[1].

Bacterial cells must synthesize their own folate, making this pathway an excellent target for selective toxicity. Trimethoprim specifically binds to and inhibits bacterial dihydrofolate reductase (DHFR), the enzyme responsible for the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF)[1][2]. THF is an essential cofactor in the synthesis of thymidine and purines[3]. The remarkable efficacy of Trimethoprim stems from its high affinity for bacterial DHFR, which is up to 60,000 times greater than its affinity for the mammalian equivalent, ensuring minimal impact on host cells[2].

This mechanism is often exploited in combination therapy with sulfamethoxazole. Sulfamethoxazole inhibits dihydropteroate synthase, an enzyme acting earlier in the same pathway[2][4]. This sequential blockade produces a synergistic effect, enhancing antimicrobial activity and reducing the likelihood of resistance development[1][4].

Caption: Bacterial folate pathway and points of inhibition.

Core Methodologies for In Vitro Assessment

A multi-faceted approach is necessary to fully characterize the antimicrobial profile of Trimethoprim. The following sections detail the essential assays.

Antimicrobial Susceptibility Testing (AST)

The foundational step in evaluating any antimicrobial is to determine its potency against relevant bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is the primary metric, defined as the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation[5]. Standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) are critical for reproducibility and clinical relevance[6][7].

This method is considered the gold standard for quantitative susceptibility testing[8]. It involves challenging a standardized bacterial inoculum with serial dilutions of Trimethoprim in a 96-well microtiter plate format.

Causality and Self-Validation: Using cation-adjusted Mueller-Hinton Broth (CAMHB) is crucial, as divalent cations (Ca²⁺ and Mg²⁺) can influence the activity of some antibiotics. Standardization of the bacterial inoculum to a 0.5 McFarland standard ensures that the final cell density is consistent (approx. 5 x 10⁵ CFU/mL), which is critical for reproducible MIC values[3]. Including a growth control (no antibiotic) validates that the bacteria are viable and the medium supports growth, while a sterility control (no bacteria) confirms the medium is not contaminated.

Materials:

-

Trimethoprim powder

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates (e.g., Escherichia coli ATCC 25922 as a quality control strain)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Spectrophotometer or densitometer

-

Incubator (35°C ± 2°C)

Step-by-Step Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Trimethoprim in a suitable solvent (e.g., DMSO, followed by dilution in sterile water).

-

Inoculum Preparation: From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL)[9].

-

Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:150 dilution.

-

Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of Trimethoprim in CAMHB. For example, for a final volume of 100 µL per well, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the starting Trimethoprim concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this serial transfer to well 11. Discard 50 µL from well 11. Well 12 serves as the growth control.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum (from step 3) to each well (wells 1-12), bringing the final volume to 100 µL.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours[5].

-

Reading Results: After incubation, determine the MIC by visually identifying the lowest concentration of Trimethoprim that completely inhibits bacterial growth (i.e., the first well that appears clear)[3][5].

Sources

- 1. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 2. Trimethoprim - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chainnetwork.org [chainnetwork.org]

- 7. researchgate.net [researchgate.net]

- 8. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine

Introduction

This compound is a significant heterocyclic compound featuring a diaminopyrimidine core linked to a 4-methoxybenzyl group at the 5-position. This molecule belongs to the class of 5-benzyl-2,4-diaminopyrimidines, a scaffold of profound importance in medicinal chemistry. These compounds are renowned as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism of both prokaryotic and eukaryotic cells. The selective inhibition of bacterial DHFR over its mammalian counterpart is the basis for the antibacterial activity of drugs like Trimethoprim.

While not as widely studied as its close analogue Trimethoprim[1], this compound serves as a crucial synthetic intermediate and a research tool for developing novel therapeutic agents[2]. Its structure allows for the exploration of structure-activity relationships (SAR) in the design of new DHFR inhibitors or agents targeting other enzymes. Understanding its core physicochemical properties is therefore paramount for researchers in drug discovery, process chemistry, and analytical development for its efficient synthesis, handling, characterization, and application in further chemical transformations.

This guide provides a comprehensive technical overview of the known and predicted physicochemical properties of this compound, detailed synthetic and analytical protocols, and expert insights into the causality behind its chemical behavior.

Molecular Structure and Identification

The foundational identity of a chemical compound lies in its structure and unique identifiers. The molecule consists of a pyrimidine ring substituted with two amino groups at the 2 and 4 positions and a benzyl group, which itself is substituted with a methoxy group at the para-position.

Physicochemical Properties

A summary of the core physicochemical properties is essential for laboratory handling, reaction setup, and analytical method development. The following table consolidates known experimental data and computationally predicted values.

| Property | Value | Source |

| IUPAC Name | 5-[(4-methoxyphenyl)methyl]pyrimidine-2,4-diamine | PubChemLite[3] |

| Molecular Formula | C₁₂H₁₄N₄O | PubChemLite[3] |

| Molecular Weight | 230.27 g/mol | (Calculated) |

| Monoisotopic Mass | 230.11676 Da | PubChemLite[3] |

| Appearance | Crystalline solid | Inferred from patent[4] |

| Melting Point | 206 - 209 °C | ChemicalBook[4] |

| Predicted XlogP | 0.9 | PubChemLite[3] |

| Hydrogen Bond Donors | 2 (from two NH₂ groups) | (Calculated) |

| Hydrogen Bond Acceptors | 5 (4x N, 1x O) | (Calculated) |

The melting point of 206-209 °C is indicative of a stable crystalline solid, which is typical for diaminopyrimidine derivatives with significant intermolecular hydrogen bonding potential from the amino groups.[4] The predicted XlogP value of 0.9 suggests that the compound has a relatively balanced lipophilicity, being neither excessively hydrophobic nor hydrophilic.[3] This balance is a common feature in orally bioavailable drugs, as it facilitates passage through both aqueous and lipid environments.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features based on the well-understood characteristics of its constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by vibrations from the amino, aromatic, and ether groups.

-

N-H Stretching: Two or more sharp to medium bands are expected in the 3500-3200 cm⁻¹ region, characteristic of the primary amino (NH₂) groups.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH₂ bridge and CH₃ group) will be observed just below 3000 cm⁻¹.

-

C=N and C=C Stretching: A series of absorptions between 1650-1450 cm⁻¹ will correspond to the stretching vibrations of the pyrimidine and benzene rings.

-

N-H Bending: A strong scissoring vibration for the NH₂ groups should be visible around 1640-1590 cm⁻¹.

-

C-O Stretching: A strong, characteristic C-O stretch from the aryl ether (methoxy group) is expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. The expected signals in standard solvents like DMSO-d₆ are as follows:

-

¹H NMR:

-

Aromatic Protons (Benzyl Ring): The para-substituted benzyl ring will exhibit a classic AA'BB' system. Two doublets are expected, one for the protons ortho to the CH₂ group (~6.8-7.2 ppm) and one for the protons ortho to the OCH₃ group (~6.7-6.9 ppm).

-

Pyrimidine Proton (H-6): A singlet for the lone proton on the pyrimidine ring will appear in the aromatic region, likely around 7.5-8.0 ppm.[5]

-

Amino Protons (NH₂): Two broad singlets corresponding to the two non-equivalent NH₂ groups will be present, typically in the range of 5.5-7.0 ppm. Their chemical shift can be highly dependent on concentration and temperature.

-

Methylene Protons (CH₂): A sharp singlet integrating to two protons for the benzylic CH₂ bridge, expected around 3.7-4.0 ppm.

-

Methoxy Protons (OCH₃): A sharp singlet integrating to three protons for the methoxy group, expected around 3.7-3.8 ppm.

-

-

¹³C NMR:

-

Pyrimidine Carbons: Carbons bearing amino groups (C2, C4) will be highly shielded (~160-165 ppm). The protonated carbon (C6) will be further upfield (~135-140 ppm), and the substituted carbon (C5) will be the most shielded of the ring carbons (~105-110 ppm).

-

Benzyl Carbons: The methoxy-bearing carbon (C4') will be downfield (~158 ppm). The CH₂-bearing carbon (C1') will be shielded (~130 ppm). The protonated carbons will appear in the typical aromatic region (~114-130 ppm).

-

Aliphatic Carbons: The benzylic CH₂ carbon is expected around 30-35 ppm, and the methoxy CH₃ carbon around 55 ppm.

-

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable.

-

Molecular Ion (M⁺): The primary piece of information would be the molecular ion peak. For ESI in positive mode, this would be the [M+H]⁺ ion at m/z 231.12.

-

Fragmentation: A major and characteristic fragmentation pathway would be the benzylic cleavage to form the stable tropylium-like ion of the 4-methoxybenzyl moiety at m/z 121. This would be a dominant peak in the spectrum and is highly diagnostic for the benzylpyrimidine structure.

Synthesis and Purification

The synthesis of this compound can be achieved via the condensation of guanidine with a suitable β-alkoxy-α-(4-methoxybenzyl)acrylonitrile intermediate. A well-documented procedure is adapted from U.S. Patent 4,883,798.[4]

Detailed Synthesis Protocol

This protocol is for informational purposes and should only be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

-

Step 1: Knoevenagel Condensation. In a reaction vessel, a mixture of 4-methoxybenzaldehyde, 3-methoxypropionitrile, methanol, and a catalytic amount of potassium hydroxide is stirred at 60°C for approximately 8 hours.[4]

-

Step 2: Isomerization & Intermediate Formation. The reaction mixture is cooled, diluted with water, and extracted with a non-polar solvent (e.g., benzene or toluene). The organic layer is dried and evaporated. The residue is dissolved in a high-boiling ether solvent (e.g., diethylene glycol monomethyl ether), and sodium methoxide is added. The mixture is heated to ~75°C and stirred for several hours to facilitate isomerization to the key acrylonitrile intermediate.[4]

-

Step 3: Cyclocondensation with Guanidine. To the intermediate mixture, isobutanol, guanidine hydrochloride, and a methanolic solution of sodium methoxide are added. The reaction is heated to ~92°C to distill off the methanol and is maintained at this temperature for ~7 hours to drive the cyclization.[4]

-

Step 4: Isolation and Purification. Upon cooling, the crude product precipitates. It is collected by filtration. Purification is effectively achieved by recrystallization from aqueous ethanol to yield the final product as a crystalline solid with a melting point of 206-209°C.[4]

Solubility and Lipophilicity

Qualitative Solubility Profile

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | Soluble | Strong dipole-dipole interactions and hydrogen bond accepting capability. |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | Hydrogen bonding with the solvent is favorable. |

| Aqueous | Water, Buffers (pH 7.4) | Sparingly to Poorly Soluble | The hydrophobic benzyl group limits aqueous solubility despite polar groups. |

| Non-Polar | Hexane, Toluene | Poorly Soluble | Insufficient polarity to disrupt the crystalline lattice. |

| Chlorinated | Dichloromethane, Chloroform | Slightly Soluble | Moderate polarity may allow for some dissolution. |

Protocol for Quantitative Thermodynamic Solubility Determination

This protocol establishes the equilibrium solubility, a critical parameter for formulation and biopharmaceutical classification.

-

Preparation: Add an excess amount of solid this compound (enough to ensure a solid phase remains at equilibrium) to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer) in a sealed glass vial.

-

Equilibration: Place the vials in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours. This duration is typically sufficient to ensure equilibrium is reached. It is advisable to run a time-point study (e.g., 24, 48, 72 hours) during initial characterization to confirm the time to equilibrium.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Separation: Carefully withdraw a sample of the supernatant. Immediately filter it through a 0.22 µm syringe filter (select a filter material, e.g., PVDF, that does not bind the analyte) into a clean vial.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Acid-Base Properties (pKa)

The pKa values are critical for predicting the ionization state of the molecule at different physiological pH values, which in turn governs its solubility, permeability, and target binding. The 2,4-diaminopyrimidine moiety is basic due to the lone pairs on the ring nitrogens and amino groups. It is expected to have two pKa values.

Note: The above DOT script is a template. For actual rendering, image paths would need to be replaced with valid chemical structure images.

The primary protonation site is typically the N1 position of the pyrimidine ring, which is the most basic nitrogen. The pKa for this first protonation (pKa₂) is expected to be in the range of 6.5-7.5, similar to Trimethoprim. The second protonation would occur at one of the exocyclic amino groups or the N3 nitrogen and would have a much lower pKa (pKa₁), likely below 2.

Protocol for pKa Determination via Potentiometric Titration

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.

-

Titration Setup: Use a calibrated pH meter and an automated titrator. The titration vessel should be jacketed to maintain a constant temperature.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH value after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Alternatively, use derivative plots (dpH/dV) to more accurately determine the equivalence points.

Conclusion

This compound is a well-defined crystalline solid with physicochemical properties that make it an important building block in medicinal chemistry. Its balanced lipophilicity, hydrogen bonding capabilities, and established synthetic route provide a solid foundation for its use in research and development. The data and protocols presented in this guide offer a comprehensive resource for scientists, enabling the confident handling, characterization, and application of this versatile compound in the pursuit of novel chemical entities.

References

-

Cleanchem (n.d.). Pyrimethamine EP Impurity B. (Note: This source incorrectly identifies the compound but is listed for context on related impurities). [Link]

-

Couch, J. F. (1978). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed. [Link]

-

National Center for Biotechnology Information (n.d.). 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium. PubChem. [Link]

- Manmade, A., et al. (1978). Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. U.S.

-

Wang, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

-

Rosowsky, A., et al. (2003). Further Studies on 2,4-Diamino-5-(2',5'-disubstituted benzyl)pyrimidines as Potent and Selective Inhibitors of Dihydrofolate Reductases from Three Major Opportunistic Pathogens of AIDS. Journal of Medicinal Chemistry. [Link]

-

Wiley (n.d.). 2,4-Diamino-pyrimidine. SpectraBase. [Link]

-

PubChemLite (n.d.). This compound. [Link]

-

Wikipedia (n.d.). 2,4-Diaminopyrimidine. [Link]

- Choay, J., et al. (1980). Novel soluble derivatives of 2,4-diamino pyrimidine. U.S.

-

National Center for Biotechnology Information (n.d.). 2,4-Diaminopyrimidine. PubChem. [Link]

-

ResearchGate (n.d.). Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors. [Link]

-

PubChemLite (n.d.). 2,4-diamino-5-(3,5-dimethoxybenzyl)pyrimidine. [Link]

-

National Center for Biotechnology Information (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem. [Link]

-

National Center for Biotechnology Information (n.d.). 2,4-Diamino-6-[N-(3',4',5'-Trimethoxybenzyl)-N-Methylamino]Pyrido[2,3-D]Pyrimidine. PubChem. [Link]

-

Royal Society of Chemistry (n.d.). Supporting Information for "Polymers from sugars and CS2...". [Link]

-

National Center for Biotechnology Information (n.d.). 2,4-Diamino-5-methylpyrimidine. PubChem. [Link]

-

ResearchGate (n.d.). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

Sources

- 1. 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium | C14H19N4O3+ | CID 446998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PubChemLite - this compound (C12H14N4O) [pubchemlite.lcsb.uni.lu]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 2,4-Diaminopyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatile 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse array of biologically active compounds. Its inherent ability to form multiple hydrogen bonds, a key interaction in many biological recognition processes, has made it a cornerstone in the design of enzyme inhibitors and receptor modulators. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2,4-diaminopyrimidine derivatives, offering insights for researchers and scientists engaged in drug development. We will delve into the critical structural modifications that govern the potency and selectivity of these compounds, with a particular focus on their roles as kinase and dihydrofolate reductase (DHFR) inhibitors. Furthermore, this guide will present detailed, field-proven protocols for the biological evaluation of these derivatives, empowering researchers to conduct robust and reproducible studies.

The fundamental structure of 2,4-diaminopyrimidine is characterized by a pyrimidine ring substituted with amino groups at the 2 and 4 positions. This arrangement provides a rich pharmacophore capable of engaging with biological targets through a variety of non-covalent interactions. The versatility of this scaffold lies in the fact that substitutions at the 5 and 6 positions, as well as on the amino groups themselves, can dramatically influence the compound's biological activity, selectivity, and pharmacokinetic properties.

Core Principles of Structure-Activity Relationship (SAR)

The biological activity of 2,4-diaminopyrimidine derivatives is intricately linked to the nature and position of various substituents on the core ring structure. Understanding these relationships is paramount for the rational design of potent and selective drug candidates.

Kinase Inhibition: Targeting the ATP-Binding Site

A significant number of 2,4-diaminopyrimidine derivatives have been developed as potent kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2,4-diaminopyrimidine scaffold effectively mimics the adenine core of ATP, allowing it to bind to the hinge region of the kinase active site.

The SAR of these inhibitors is largely dictated by the substituents at the C5 and N2/N4 positions:

-

The N2- and N4-Aryl Substituents: The nature of the aryl groups attached to the N2 and N4 positions is critical for both potency and selectivity. These groups often extend into hydrophobic pockets within the kinase domain, and their substitution patterns can be fine-tuned to optimize van der Waals interactions. For instance, the introduction of specific substituents on these aryl rings can create additional hydrogen bonds or steric hindrance that favors binding to one kinase over another.[3]

-

The C5-Substituent: The C5 position of the pyrimidine ring is often a key determinant of selectivity. Bulky substituents at this position can clash with the "gatekeeper" residue of the kinase, a critical amino acid that controls access to a hydrophobic pocket. By tailoring the size and shape of the C5-substituent, it is possible to design inhibitors that are highly selective for kinases with smaller gatekeeper residues.

-

The C6-Substituent: While less frequently modified, substitutions at the C6 position can also influence activity. Small alkyl groups at this position have been shown to modulate the orientation of the N2- and N4-substituents, thereby affecting their interactions with the kinase.[4]

Below is a conceptual representation of the key SAR principles for 2,4-diaminopyrimidine-based kinase inhibitors.

Caption: Key SAR points for 2,4-diaminopyrimidine kinase inhibitors.

Dihydrofolate Reductase (DHFR) Inhibition: A Classic Antibacterial and Anticancer Strategy

The 2,4-diaminopyrimidine scaffold is also the core of a major class of DHFR inhibitors, including the well-known antibacterial drug trimethoprim and the anticancer agent methotrexate.[5][6] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR leads to the depletion of these essential building blocks, ultimately causing cell death.

The SAR of 2,4-diaminopyrimidine-based DHFR inhibitors is primarily influenced by the substituent at the C5 position:

-

The C5-Benzyl Group: In many DHFR inhibitors, a benzyl group is attached to the C5 position. The substitution pattern on this benzyl ring is critical for potent inhibition. For instance, in trimethoprim, the 3,4,5-trimethoxy substitution pattern on the benzyl ring allows for optimal binding within the active site of bacterial DHFR.[5] The conformation of this benzyl group relative to the pyrimidine ring is also a key determinant of activity.[6]

-

Other C5-Substituents: While the benzyl group is common, other substituents at the C5 position can also confer potent DHFR inhibitory activity. For example, bulky, lipophilic groups can enhance binding affinity.[7]

The following diagram illustrates the general SAR principles for 2,4-diaminopyrimidine-based DHFR inhibitors.

Caption: Key SAR points for 2,4-diaminopyrimidine DHFR inhibitors.

Quantitative SAR Data

The following table summarizes the in vitro activity of representative 2,4-diaminopyrimidine derivatives against various cancer cell lines, providing a quantitative perspective on their SAR.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| 9k | A549 | 2.14 | [8] |

| HCT-116 | 3.59 | [8] | |

| PC-3 | 5.52 | [8] | |

| MCF-7 | 3.69 | [8] | |

| 13f | A549 | 1.98 | [8] |

| HCT-116 | 2.78 | [8] | |

| PC-3 | 4.27 | [8] | |

| MCF-7 | 4.01 | [8] | |

| A12 | A549 | 0.13 | [1] |

| MDA-MB-231 | 0.094 | [1] | |

| 22 | CDK7 | 0.00721 | [9] |

| 3g | CDK2/cyclin A | 0.083 | [3] |

| 3c | CDK9/cyclin T1 | 0.065 | [3] |

Experimental Protocols for Biological Evaluation

A robust evaluation of the biological activity of 2,4-diaminopyrimidine derivatives requires a suite of well-validated in vitro assays. The following section provides detailed, step-by-step methodologies for key experiments.

General Synthesis of 2,4-Diaminopyrimidine Derivatives

A common synthetic route to 2,4-diaminopyrimidine derivatives involves the reaction of a substituted β-alkoxyacrylonitrile with guanidine.[5] A more versatile approach starts with a di- or tri-substituted pyrimidine, such as 2,4,6-trichloropyrimidine, which allows for sequential and regioselective introduction of different amine nucleophiles.

Step-by-Step Methodology:

-

Starting Material: Begin with a commercially available substituted pyrimidine, for example, 2,4,6-trichloropyrimidine.

-

First Nucleophilic Substitution: React the starting material with the first amine (R1-NH2) in the presence of a base such as diisopropylethylamine (DIPEA) in a suitable solvent like isopropanol. The reaction is typically more facile at the C4 and C6 positions.

-

Second Nucleophilic Substitution: Introduce the second amine (R2-NH2) to substitute another chlorine atom. The reactivity of the remaining chlorine atoms will depend on the electronic nature of the first substituent.

-

Further Modifications (Optional): The remaining position (if any) can be further functionalized through reactions like Suzuki or Sonogashira cross-coupling to introduce aryl or alkynyl groups.

-

Purification: Purify the final product using standard techniques such as column chromatography or recrystallization.

Caption: General synthetic workflow for 2,4-diaminopyrimidine derivatives.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase. The principle involves measuring the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Step-by-Step Methodology: [10][11]

-

Reagent Preparation: Prepare assay buffer, kinase, substrate (peptide or protein), and ATP solution. The test compound is typically dissolved in DMSO.

-

Reaction Setup: In a microplate, add the kinase and the test compound at various concentrations. Incubate for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate Reaction: Add the substrate and ATP to start the kinase reaction. The concentration of ATP should ideally be close to its Km value for the kinase.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific duration.

-

Stop Reaction: Terminate the reaction by adding a stop solution, which often contains EDTA to chelate Mg2+, a necessary cofactor for kinases.

-

Detection: Quantify the amount of phosphorylated product. This can be done using various methods, such as:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence/Luminescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate or by measuring the depletion of ATP.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology: [2][12]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2,4-diaminopyrimidine derivative and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). It is based on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to the DNA content of the cells.

Step-by-Step Methodology: [13]

-

Cell Treatment and Harvesting: Treat cells with the test compound for a specific duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay using Annexin V Staining

This assay is used to detect early and late apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[8][14]

Step-by-Step Methodology: [8][14]

-

Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the cell cycle analysis.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Mitochondrial Membrane Potential (ΔΨm) Assay

A decrease in mitochondrial membrane potential is an early indicator of apoptosis. The JC-1 dye is a lipophilic cation that accumulates in the mitochondria of healthy cells as aggregates, which fluoresce red. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as monomers and fluoresces green.[3][15]

Step-by-Step Methodology: [3][15]

-

Cell Treatment and Harvesting: Treat and harvest cells as previously described.

-

Staining: Resuspend the cells in a medium containing the JC-1 dye.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator.

-

Washing: Wash the cells to remove the excess dye.

-

Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer to measure the ratio of red to green fluorescence.

-

Data Analysis: A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential and an induction of apoptosis.

Conclusion and Future Perspectives

The 2,4-diaminopyrimidine scaffold remains a highly valuable and versatile platform for the design of novel therapeutic agents. A thorough understanding of its structure-activity relationships is crucial for the successful development of potent and selective inhibitors targeting a wide range of biological targets. The experimental protocols detailed in this guide provide a robust framework for the comprehensive biological evaluation of these compounds. As our understanding of disease biology continues to evolve, the rational design of new 2,4-diaminopyrimidine derivatives, guided by SAR principles and enabled by advanced synthetic and screening technologies, will undoubtedly lead to the discovery of next-generation medicines. The integration of computational modeling and structural biology will further refine our ability to predict the activity and selectivity of these compounds, accelerating the journey from a promising scaffold to a life-saving drug.

References

-

Hu, G., Wang, C., Xin, X., Li, S., Li, Z., Zhao, Y., & Gong, P. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 43(25), 9843-9856. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(5), 934-946. [Link]

-

Zhang, H., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(7), 964-971. [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

Roth, B., & Strelitz, J. Z. (1969). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 2. C-Alkylation of pyrimidines with Mannich bases and application to the synthesis of trimethoprim and analogues. Journal of Medicinal Chemistry, 12(6), 1112-1116. [Link]

-

Elabscience. (2021, October 19). JC-1 Experiment Common Questions and Solutions. Retrieved from [Link]

-

Hopfinger, A. J. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry, 24(7), 818-822. [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

Graphviz. (n.d.). User Guide. Retrieved from [Link]

-

Asghar, M. N., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6836-6847. [Link]

-

Cody, V., et al. (1985). Molecular structures of 2,4-diaminopyrimidine antifolates with antineoplastic activity. Journal of Medicinal Chemistry, 28(5), 583-589. [Link]

-

Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. [Link]

-

StatPearls. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. NCBI. [Link]

-

Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

-

Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz. [Link]

-

Sivils, J. C., et al. (2019, January 5). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Journal of Visualized Experiments, (143), e58638. [Link]

-

Kim, H. S., & Lee, H. K. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111(1), 28.6.1-28.6.11. [Link]

-

Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

Sportsman, J. R., & Gaudet, E. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

Anderson, D. D., et al. (2011). Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. ACS Medicinal Chemistry Letters, 2(10), 748-752. [Link]

-

Towards Data Science. (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Retrieved from [Link]

-

Nenajdenko, V. G., et al. (2006). A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. Chemistry of Heterocyclic Compounds, 42(1), 108-111. [Link]

-

Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

- Clagett, J. W., & English, J. P. (1947). U.S. Patent No. 2,416,617. Washington, DC: U.S.

-

Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

-

ResearchGate. (n.d.). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. atcc.org [atcc.org]

- 3. resources.revvity.com [resources.revvity.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]

- 6. sketchviz.com [sketchviz.com]

- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. wp.uthscsa.edu [wp.uthscsa.edu]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. JC-1 Experiment Common Questions and Solutions [elabscience.com]

The Emergent Antineoplastic Potential of 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine Analogues: A Technical Guide for Drug Development Professionals

Foreword: Re-evaluating a Privileged Scaffold in Oncology

The 2,4-diaminopyrimidine core is a well-established privileged scaffold in medicinal chemistry, most famously represented by the antibacterial drug trimethoprim. However, its potential in oncology, particularly as a scaffold for selective and potent antineoplastic agents, is a continuously evolving field of research. This technical guide delves into the antineoplastic potential of a specific subclass: 2,4-diamino-5-(4-methoxybenzyl)pyrimidine analogues. We will explore their primary and alternative mechanisms of action, provide detailed methodologies for their evaluation, and present a framework for understanding their structure-activity relationships, guiding the development of next-generation cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel anticancer agents.

Core Concepts: Mechanism of Action and Therapeutic Rationale

The primary and most well-documented mechanism of action for the antineoplastic effects of 2,4-diamino-5-benzylpyrimidine analogues is the inhibition of dihydrofolate reductase (DHFR) .[1][2]

The Central Role of Dihydrofolate Reductase (DHFR) in Cancer Proliferation

DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3] THF and its derivatives are essential one-carbon donors for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[4] Rapidly proliferating cancer cells have a high demand for these nucleic acid precursors to sustain their growth and division.[3] By inhibiting DHFR, these pyrimidine analogues deplete the intracellular pool of THF, leading to the disruption of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis.[1]

The rationale for targeting DHFR in cancer therapy is therefore to selectively starve cancer cells of the essential components needed for their replication. The classical DHFR inhibitor, methotrexate, has been a cornerstone of cancer chemotherapy for decades, validating this therapeutic approach.[3] However, issues of toxicity and drug resistance have driven the search for novel, non-classical DHFR inhibitors with improved therapeutic windows.[1]

Figure 1: Inhibition of the DHFR pathway by this compound analogues.

Emerging Mechanisms: Targeting Cyclin-Dependent Kinases (CDKs)

Recent research has unveiled that the antineoplastic activity of some 2,4-diaminopyrimidine derivatives is not solely dependent on DHFR inhibition. Certain analogues have demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs) , particularly CDK2 and CDK7.[5][6][7]

-

CDK2: This kinase, in complex with cyclin E and cyclin A, plays a crucial role in the G1/S phase transition and the initiation of DNA replication.[8] Dysregulation of the CDK2/cyclin E pathway is a common feature in many human cancers.[8]

-

CDK7: As a component of the CDK-activating kinase (CAK) complex, CDK7 is a master regulator of the cell cycle, activating other CDKs. It is also a component of the transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[6]

The discovery of these dual-acting or CDK-selective 2,4-diaminopyrimidine analogues opens up new avenues for therapeutic intervention, potentially overcoming resistance mechanisms associated with single-target agents.

Figure 2: Alternative mechanism of action: Inhibition of CDK2 and CDK7 signaling pathways.

Structure-Activity Relationships (SAR): A Guide to Rational Design

The potency and selectivity of 2,4-diamino-5-benzylpyrimidine analogues are highly dependent on the substitution patterns on the benzyl ring. Understanding these SARs is crucial for the rational design of more effective drug candidates.

-

The Pyrimidine Core: The 2,4-diamino groups are essential for binding to the active site of DHFR, forming hydrogen bonds with conserved amino acid residues.

-

The Benzyl Moiety: The benzyl group occupies a hydrophobic pocket in the enzyme. Substitutions on this ring can significantly impact binding affinity and selectivity.

-

Methoxy Group at Position 4: The 4-methoxy group, as specified in the topic, is a common feature in many potent analogues. Its electron-donating nature and steric bulk contribute favorably to the interaction with the enzyme's active site.

-

Other Substitutions: The addition of other substituents at the 3 and 5 positions of the benzyl ring can further modulate activity. For instance, trimethoxy substitution, as seen in trimethoprim, enhances binding. Lipophilic and electron-withdrawing groups at these positions have also been explored to optimize activity and pharmacokinetic properties.[9]

In Vitro Evaluation: A Step-by-Step Methodological Guide

A robust in vitro evaluation pipeline is essential to characterize the antineoplastic potential of novel analogues. The following are detailed protocols for key assays.

Figure 3: A typical in vitro experimental workflow for evaluating novel antineoplastic compounds.

DHFR Inhibition Assay (Spectrophotometric)

Principle: This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF. The presence of an inhibitor slows down this reaction.

Protocol:

-

Reagent Preparation:

-

DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5).

-

DHFR enzyme (recombinant human).

-

NADPH solution (in assay buffer).

-

DHF solution (in assay buffer).

-

Test compounds and positive control (e.g., methotrexate) at various concentrations.

-

-

Assay Procedure (96-well UV-transparent plate):

-

To each well, add DHFR assay buffer.

-

Add the test compound or control.

-

Add the DHFR enzyme and incubate for a pre-determined time at room temperature.

-

Add the NADPH solution.

-

Initiate the reaction by adding the DHF solution.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A340/min).

-

Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

-

Calculate the IC50 value by plotting percent inhibition versus log[inhibitor] and fitting to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

-

-

MTT Incubation:

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[5]

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment:

-

Treat cells with the test compound at concentrations around the IC50 value for a specified time.

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells.

-

-

Staining:

-

Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Protocol:

-

Cell Treatment:

-

Treat cells with the test compound for a duration that allows for cell cycle progression (e.g., 24-48 hours).

-

-

Cell Fixation:

-

Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the membranes.

-

-

Staining:

-

Wash the fixed cells and treat them with RNase A to prevent staining of RNA.

-

Stain the cells with a PI solution.

-

-

Flow Cytometry Analysis:

-

Analyze the DNA content of the stained cells using a flow cytometer.

-

-

Data Analysis:

-

Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Quantitative Data Summary

The following tables summarize the reported in vitro activities of representative 2,4-diaminopyrimidine analogues. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 1: DHFR and CDK Inhibitory Activity of Selected 2,4-Diaminopyrimidine Analogues

| Compound ID | Target | IC50 (nM) | Source |

| Analogue 1 | P. carinii DHFR | 23 | [10] |

| Analogue 1 | T. gondii DHFR | 5.5 | [10] |

| Analogue 1 | M. avium DHFR | 1.5 | [10] |

| Analogue 2 | M. avium DHFR | 3.7 | [10] |

| Compound 22 | CDK7 | 7.21 | [6] |

| Compound 17 | CDK2 | 0.29 | [8] |

Note: Analogues 1 and 2 are 2,4-diamino-5-[2'-methoxy-5'-(substituted benzyl)]pyrimidines.

Table 2: Antiproliferative Activity (IC50) of Selected 2,4-Diaminopyrimidine Analogues in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (nM) | Source |

| Compound 22 | MV4-11 | Leukemia | 208.1 | [6] |

| Compound 22 | RS4;11 | Leukemia | 288.0 | [6] |

| Compound 22 | MM.1S | Multiple Myeloma | 174.6 | [6] |

| Compound 22 | Mino | Mantle Cell Lymphoma | 37.5 | [6] |

| Compound 22 | Jeko-1 | Mantle Cell Lymphoma | 168.7 | [6] |

In Vivo Preclinical Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Rationale for Model Selection

-

Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice. These models are crucial for evaluating the anti-tumor activity of a compound in a living system.

-

Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into mice. PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering a more predictive assessment of clinical efficacy.

Key Parameters to Evaluate

-

Tumor Growth Inhibition (TGI): The primary endpoint, measuring the reduction in tumor volume in treated animals compared to a control group.

-

Pharmacokinetics (PK): Characterization of the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters include maximum concentration (Cmax), half-life (t1/2), and bioavailability.

-

Pharmacodynamics (PD): Measurement of the compound's effect on its target in the tumor tissue (e.g., inhibition of DHFR activity or downstream signaling of CDKs).

-

Toxicity: Monitoring for signs of toxicity in the animals, such as weight loss, changes in behavior, and histopathological analysis of major organs.

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the development of novel antineoplastic agents. Their ability to inhibit DHFR, and in some cases CDKs, provides a multi-pronged approach to targeting cancer cell proliferation. The future of this field lies in the rational design of analogues with improved potency, selectivity, and pharmacokinetic profiles.

Key areas for future research include:

-

Exploiting Dual Inhibition: Systematically designing and evaluating analogues for dual DHFR and CDK inhibition to potentially overcome drug resistance.

-

Improving Drug-like Properties: Optimizing solubility, metabolic stability, and oral bioavailability to develop candidates suitable for clinical development.

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to these targeted therapies.

This technical guide provides a comprehensive framework for the preclinical evaluation of this compound analogues. By employing the detailed methodologies and understanding the underlying scientific principles, researchers and drug developers can effectively advance this promising class of compounds towards clinical application.

References

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Kumar, A., et al. (2023). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Current Drug Targets. [Link]

-

ResearchGate. (2023). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. [Link]

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

-

Griffin, R. J., et al. (2004). 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]

-

ResearchGate. (2023). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. [Link]

-

Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry. [Link]

-

Hummel, J. R., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. [Link]

-

Supplementary Table 1. STP-B in vitro relative IC50 values for 199 cancer cell lines. (n.d.). Retrieved from [Link]

-

Raimondi, M. V., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules. [Link]

-

Nakagawa, H., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Experimental and Therapeutic Medicine. [Link]

-

Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

-

Rosowsky, A., et al. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. [Link]

-

Boonmuen, N., et al. (2021). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. [Link]

-

de Wit, D., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics. [Link]

-

Akiyama, Y., et al. (2025). In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models. In Vivo. [Link]

-

Pal, A., et al. (2020). Anticancer activity of a 1,4-dihydropyridine in DMBA-induced mouse skin tumor model. Anticancer Drugs. [Link]

-

Chan, J. H., & Roth, B. (1991). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 14. 2,3-Dihydro-1-(2,4-diamino-5-pyrimidyl)-1H-indenes as conformationally restricted analogues of trimethoprim. Journal of Medicinal Chemistry. [Link]

-

Oldfelt, V., & Seiler, N. (1987). Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo. Arzneimittel-Forschung. [Link]

-

PubChem. (n.d.). 2,4-Diamino-5-benzylpyrimidine. Retrieved from [Link]

-

Rosowsky, A., et al. (2002). Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. Journal of Medicinal Chemistry. [Link]

-

DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]

-

DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]

Sources

- 1. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 14. 2,3-Dihydro-1-(2,4-diamino-5-pyrimidyl)-1H-indenes as conformationally restricted analogues of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and synthesis of novel 2,4-diaminopyrimidine compounds

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 2,4-Diaminopyrimidine Compounds

Foreword: The Enduring Privileged Scaffold

The 2,4-diaminopyrimidine core is a cornerstone of modern medicinal chemistry. Its remarkable ability to mimic the adenine portion of ATP allows it to form crucial hydrogen bond interactions within the ATP-binding pockets of a vast array of protein kinases.[1] This inherent biological relevance has established it as a "privileged scaffold," a molecular framework that serves as a robust starting point for the design of potent and selective inhibitors targeting enzymes implicated in a multitude of diseases, most notably cancer, inflammatory disorders, and infectious diseases.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel 2,4-diaminopyrimidine compounds, grounded in field-proven insights and detailed methodologies.

Foundational Synthetic Strategies: Building the Core

The versatility of the 2,4-diaminopyrimidine scaffold is matched by the robustness of its synthetic routes. The most prevalent strategies involve the sequential nucleophilic aromatic substitution (SNAr) on readily available di- or tri-chlorinated pyrimidines. This approach offers a modular and highly adaptable pathway for generating diverse libraries of compounds.

The Sequential SNAr Approach

The differential reactivity of the chlorine atoms on the pyrimidine ring (C4 > C2 > C6) allows for controlled, stepwise introduction of various amine nucleophiles. A typical workflow begins with the reaction of a starting material like 2,4-dichloropyrimidine-5-carboxamide or 5-bromo-2,4-dichloropyrimidine with a primary amine under basic conditions to achieve substitution at the more reactive C4 position.[3][4] A second, distinct amine can then be introduced at the C2 position, often under more forcing conditions or with acid catalysis.[3][4]

This modularity is a key advantage, enabling the rapid exploration of structure-activity relationships (SAR) by varying the amine substituents at both positions to optimize potency, selectivity, and pharmacokinetic properties.[4]

Caption: General workflow for sequential SNAr synthesis.

Synthesis from Guanidine and β-Keto-Nitriles

An alternative classical approach involves the condensation of guanidine with β-keto-nitriles or their enol ether derivatives.[5][6] This method constructs the pyrimidine ring itself, offering a different set of starting materials and synthetic possibilities. For example, 2,4-diamino-6-hydroxypyrimidine can be synthesized by heating guanidine nitrate and ethyl cyanoacetate with sodium methoxide in methanol.[5] The resulting 6-hydroxy group can then be converted to a leaving group (e.g., chlorine via POCl₃) to allow for further functionalization.[7]

The 2,4-Diaminopyrimidine Scaffold in Kinase Inhibition

Protein kinases are a major class of drug targets, and the 2,4-diaminopyrimidine scaffold is exceptionally well-suited for creating kinase inhibitors.[1] Its primary mechanism of action is as an ATP-competitive inhibitor.

The two amino groups at the C2 and C4 positions act as hydrogen bond donors, while one of the ring nitrogens (typically N1 or N3) acts as a hydrogen bond acceptor. This "hinge-binding" motif allows the scaffold to dock into the adenine-binding region of the kinase hinge, effectively blocking ATP from binding and inhibiting the enzyme's phosphotransferase activity.[8]

Caption: H-bond interactions with the kinase hinge region.

Case Study: Discovery of Potent and Selective Kinase Inhibitors

The true power of the 2,4-diaminopyrimidine scaffold is realized during the hit-to-lead and lead optimization phases of drug discovery. By systematically modifying the substituents on the core, medicinal chemists can fine-tune the compound's properties.

Targeting IRAK4 in Inflammatory Disorders

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in innate immune responses, making it an attractive target for inflammatory diseases.[3] A high-throughput screening campaign identified 5-aryl-2,4-diaminopyrimidine compounds as potent IRAK4 inhibitors.[3] An early challenge was off-target activity against TAK1 kinase, which could lead to toxicity.[3]

Lead optimization focused on modifying substituents at the 5-position of the pyrimidine ring. Cocrystal structures revealed that selectivity over TAK1 could be achieved by modulating the size and hydrogen-bond-forming capability of this substituent.[3]

| Compound ID | R² Substituent (at C2) | R⁵ Substituent (at C5) | IRAK4 IC₅₀ (nM) | TAK1 IC₅₀ (nM) | Selectivity (TAK1/IRAK4) |

| Hit 1 | Cyclohexylamino | 4-fluorophenyl | 15 | 30 | 2 |

| Lead 15 | (S)-2-aminocyclohexyl | 3-pyridyl | 5 | 1500 | 300 |

| Lead 17 | (S)-2-aminocyclohexyl | 1H-pyrazol-4-yl | 2 | >10000 | >5000 |

| Data synthesized from information in ACS Med. Chem. Lett. 2022, 13, 5, 763–770.[3] |

This data clearly demonstrates how rational, structure-based design—substituting the phenyl ring at C5 with a smaller, hydrogen-bonding pyrazole—dramatically improved selectivity for the target kinase, IRAK4.

Developing Selective CDK7 Inhibitors for Cancer Therapy

Cyclin-dependent kinase 7 (CDK7) plays a dual role in regulating both the cell cycle and transcription, making it a promising target for cancer treatment.[9] Starting from a known inhibitor, a series of 2,4-diaminopyrimidine derivatives were designed and synthesized to improve potency and selectivity against other CDK subtypes.[9][10]

Molecular modeling and subsequent synthesis revealed that introducing a sulfone group at the ortho position of the aniline moiety at C4 significantly enhanced binding affinity with CDK7.[9] An acetyl group was also found to increase selectivity against the closely related CDK9.[9] The representative compound, 22 , showed a CDK7 IC₅₀ of 7.21 nM and excellent selectivity over a panel of other kinases.[9] This compound effectively arrested the cell cycle and induced apoptosis in cancer cell lines.[9][10]

Experimental Protocols: A Self-Validating System

The translation of rational design into tangible results relies on robust and reproducible experimental protocols. The following section details a representative synthetic procedure.

Protocol: Synthesis of a 4-((2-aminocyclohexyl)amino)-5-bromopyrimidin-2-amine Derivative

This protocol is adapted from methodologies used in the discovery of IRAK4 and FAK inhibitors, employing a two-step SNAr sequence.[3][8][11]

Objective: To synthesize a key 2,4-diaminopyrimidine intermediate for further elaboration.

Materials:

-

5-bromo-2,4-dichloropyrimidine

-

(1S,2S)-cyclohexane-1,2-diamine

-

Ammonia (7N solution in Methanol)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

-

Trifluoroacetic acid (TFA) (for catalysis if needed)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Step 1: C4-Position Substitution (Monosubstitution)

-

To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in DMF at 0 °C, add DIPEA (1.2 eq).

-

Slowly add a solution of (1S,2S)-cyclohexane-1,2-diamine (1.1 eq) in DMF.

-

Allow the reaction to stir at room temperature for 16 hours. Causality: The C4 position is more electrophilic and thus reacts preferentially at lower temperatures. The diamine is used to install the first key pharmacophore.

-

Monitor the reaction by TLC or LC-MS to confirm the formation of the monosubstituted product.

-

Upon completion, dilute the mixture with EtOAc and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the 4-((2-aminocyclohexyl)amino)-5-bromo-2-chloropyrimidine intermediate.

-

-

Step 2: C2-Position Substitution (Disubstitution)

-

Combine the purified intermediate from Step 1 (1.0 eq) and a 7N solution of ammonia in methanol (10-20 eq) in a sealed pressure vessel. Causality: The C2 position is less reactive and requires more forcing conditions (heat, pressure) and a high concentration of the nucleophile (ammonia) to drive the reaction to completion.

-

Heat the vessel to 80-100 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in EtOAc and water. Separate the layers.

-

Extract the aqueous layer with EtOAc (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the final product by silica gel chromatography or recrystallization to yield the target 4-((2-aminocyclohexyl)amino)-5-bromopyrimidin-2-amine.

-

Beyond Kinases: A Scaffold of Diverse Therapeutic Potential

While kinase inhibition is a major application, the 2,4-diaminopyrimidine scaffold is also the basis for drugs targeting other protein families, highlighting its therapeutic versatility.

-

Antimalarials (DHFR Inhibitors): The classic antimalarial drug pyrimethamine is a 2,4-diaminopyrimidine derivative that inhibits dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of the Plasmodium falciparum parasite.[12][13] Research continues on designing novel derivatives to overcome resistance arising from mutations in the parasite's DHFR enzyme.[12]

-

Antitubercular Agents: The DHFR enzyme in Mycobacterium tuberculosis (mt-DHFR) is another validated target. Novel 2,4-diaminopyrimidine derivatives have been designed to selectively inhibit mt-DHFR over human DHFR, offering a promising avenue for new anti-TB drugs.[7][14]

-

Antiparasitic Agents: The scaffold has shown potent activity against trypanosomatid protozoans, which cause diseases like Human African Trypanosomiasis (HAT).[2] Chemical proteomics has identified mitogen-activated protein kinases (MAPKs) and cdc2-related kinases (CRKs) as potential targets for these compounds in parasites.[2]

Conclusion and Future Outlook